ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Overview
Description
Future Directions
Mechanism of Action
Target of Action
It is known that 4h-pyran derivatives, which this compound is a part of, have been evaluated for their antibacterial activity . They have also been associated with a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities .
Mode of Action
It is known that 4h-pyran derivatives interact with their targets, leading to changes that result in their various biological activities . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, disrupting their normal function.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and viral replication .
Result of Action
Given the biological activities associated with 4h-pyran derivatives, the compound could potentially inhibit cell growth, reduce inflammation, or inhibit viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-bromo-2,5-difluorobenzonitrile is typically synthesized through the reaction of 4-bromo-2,5-difluorobenzaldehyde with hydroxylamine-O-sulfonic acid . The reaction conditions involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 4-bromo-2,5-difluorobenzonitrile involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 4-bromo-2,5-difluoroaniline.
Oxidation: Formation of 4-bromo-2,5-difluorobenzoic acid.
Scientific Research Applications
4-bromo-2,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds and drug discovery.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,5-difluorophenylboronic acid
- 4-bromo-2,5-difluorophenylmethanol
- 4-bromo-2,5-difluorobenzoic acid
Uniqueness
4-bromo-2,5-difluorobenzonitrile stands out due to its specific substitution pattern on the benzene ring, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-4-6-11(17)7-5-10/h4-7,14H,3,19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLJSLREZDBQBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901148701 | |
Record name | Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901148701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89809-77-8 | |
Record name | Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89809-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901148701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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